molecular formula C18H29BrN2Si B1532422 5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1246088-36-7

5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1532422
CAS RN: 1246088-36-7
M. Wt: 381.4 g/mol
InChI Key: BRXNKZKAHYEJCM-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-b]pyridine derivatives are a class of compounds that have attracted wide pharmaceutical interest due to their potential bioactive properties . They are often used as building blocks in organic synthesis .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves reactions with heterocyclic amines and active methylene compounds . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol has been introduced .


Chemical Reactions Analysis

The chemical reactions involving these compounds often involve catalysts such as amorphous carbon-supported sulfonic acid (AC-SO3H) and occur under specific conditions . The reactions can lead to a variety of products with different yields .

Scientific Research Applications

Antimicrobial Synthesis

The compound “5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine” can be a potential synthon in the synthesis of antimicrobial agents. Derivatives of 2,3-diaminopyridine, which share a similar pyridine structure, have been used in creating imidazo[4,5-b]pyridine compounds with antimicrobial features .

Agricultural Chemicals

Pyridine derivatives have been utilized as starting materials for synthesizing herbicides and insecticides. The compound could potentially be modified for use in developing new agricultural chemicals with enhanced properties .

Cholinesterase Inhibition

Compounds with a pyridine moiety have been involved in the synthesis of cholinesterase inhibitors, which are important in the treatment of diseases like Alzheimer’s. The specific structure of “5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine” may offer unique advantages in this research area .

Aryl Halide Chemistry

The bromo and silyl groups present in the compound suggest its utility in aryl halide chemistry, which is pivotal in pharmaceutical synthesis and material science for creating complex molecules .

Imidazo[4,5-b]pyridine Synthesis

This compound could serve as a precursor in the regioselective synthesis of various imidazo[4,5-b]pyridines, which are valuable in pharmacological research due to their diverse biological activities .

properties

IUPAC Name

(5-bromo-2-ethylpyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BrN2Si/c1-8-17-10-15-9-16(19)11-20-18(15)21(17)22(12(2)3,13(4)5)14(6)7/h9-14H,8H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXNKZKAHYEJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC(=CN=C2N1[Si](C(C)C)(C(C)C)C(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BrN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678439
Record name 5-Bromo-2-ethyl-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1246088-36-7
Record name 5-Bromo-2-ethyl-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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